Predicted pKa Shift Relative to Unsubstituted O-Benzylhydroxylamine
The 2,5-dimethyl substitution is predicted to lower the pKa of the hydroxylamine group compared to unsubstituted O-benzylhydroxylamine, a direction consistent with electron-donating alkyl groups on the benzyl ring modestly stabilizing the conjugate base . This shift influences the NH2 protonation state under physiological or synthetic buffered conditions.
| Evidence Dimension | Predicted pKa (hydroxylamine –NH2 group) |
|---|---|
| Target Compound Data | pKa = 4.42 ± 0.70 (predicted) |
| Comparator Or Baseline | O-Benzylhydroxylamine: pKa ~4.6–5.0 (literature range for unsubstituted O-benzyl) [1] |
| Quantified Difference | Predicted shift of –0.2 to –0.6 pKa units relative to unsubstituted analog; data in silico, not experimentally confirmed |
| Conditions | Predicted via ACD/Labs or similar pKa calculation module; no experimental titration data available |
Why This Matters
A lower pKa implies a higher fraction of deprotonated, more nucleophilic species at neutral pH, which can accelerate oxime formation rates compared to O-benzylhydroxylamine—a factor relevant when selecting a reagent for time-sensitive conjugations.
- [1] PubChem. O-Benzylhydroxylamine, pKa predicted ~4.6 (ACD/Labs). View Source
